Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate
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Overview
Description
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C11H9NO5. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate typically involves the reaction of N-methylformamide with trimellitic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
- 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid .
Uniqueness
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.
Biological Activity
Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a unique dioxoisoindoline framework. Its molecular formula is C₁₁H₉N₁O₄, with a molecular weight of approximately 219.19 g/mol. The presence of the carboxylate group enhances its reactivity and interaction with biological systems.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15.94 | Cytotoxic effect observed |
HepG2 | 40.97 | Moderate resistance noted |
4T1 | 12.5 | Sensitive to treatment |
These findings highlight its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. It may inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits for conditions characterized by chronic inflammation. This activity could be attributed to its ability to modulate signaling pathways related to inflammation.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it may inhibit enzymes that play crucial roles in cell proliferation and inflammatory responses. For example, studies have indicated that it can affect the activity of tumor necrosis factor (TNF) and other cytokines involved in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study involving various cancer cell lines demonstrated that the compound exhibited cytotoxic effects at varying concentrations, with a notable impact on HeLa cells.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its anticancer potential.
- Mechanistic Studies : Molecular docking analyses revealed that this compound interacts with DNA methyltransferases, influencing gene expression related to cell proliferation and apoptosis .
Properties
CAS No. |
1707375-46-9 |
---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-dioxoisoindole-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3 |
InChI Key |
OPINTAZDSOUYSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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